Nifekalant

Descripción general

Descripción

Nifekalant es un agente antiarrítmico de clase III que se utiliza principalmente en Japón para el tratamiento de arritmias y taquicardia ventricular . Funciona prolongando la duración del potencial de acción y el período refractario efectivo de los miocitos ventriculares y auriculares al bloquear la corriente de potasio . Este compuesto es conocido por su capacidad para prevenir la taquicardia ventricular y la fibrilación ventricular .

Métodos De Preparación

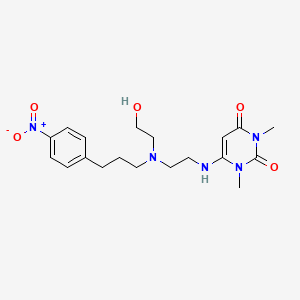

Rutas sintéticas y condiciones de reacción: El clorhidrato de Nifekalant se sintetiza a través de un proceso de varios pasos que implica la reacción de 6-(2-(2-hidroxietil)(3-(4-nitrofenil)propil)amino)etil)amino)-1,3-dimetilpirimidina-2,4(1H,3H)-diona con ácido clorhídrico . Las condiciones de reacción generalmente implican temperaturas controladas y niveles de pH para garantizar la pureza y la eficacia del producto final.

Métodos de producción industrial: En entornos industriales, el clorhidrato de this compound se produce disolviendo el polvo liofilizado en solución salina para crear una concentración de inyección final de 2 mg/mL . Esta preparación se realiza dentro de una hora antes de la administración y se almacena en la oscuridad para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Nifekalant experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para su actividad farmacológica y estabilidad.

Reactivos y condiciones comunes:

Oxidación: Implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Generalmente emplea agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Utiliza reactivos como halógenos o agentes alquilantes en condiciones específicas de temperatura y pH.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound que conservan sus propiedades antiarrítmicas, al tiempo que potencialmente ofrecen perfiles farmacocinéticos mejorados.

Aplicaciones Científicas De Investigación

Nifekalant tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .

Química: Se utiliza como un compuesto modelo para estudiar los efectos de los bloqueadores de los canales de potasio en la electrofisiología celular.

Biología: Se investiga su papel en la modulación de los canales iónicos y su impacto en las vías de señalización celular.

Medicina: Se utiliza principalmente para tratar las arritmias ventriculares y la fibrilación ventricular.

Mecanismo De Acción

Nifekalant ejerce sus efectos al bloquear los canales de potasio en las células cardíacas . Específicamente, inhibe el componente rápido de la corriente de potasio rectificadora retardada (I_Kr), que prolonga la fase de repolarización del potencial de acción cardíaco . Esta acción extiende el período refractario de las células miocárdicas, lo que previene la actividad eléctrica anormal que puede provocar arritmias .

Compuestos similares:

Amiodarona: Otro agente antiarrítmico de clase III utilizado para tratar las arritmias ventriculares y auriculares.

Sotalol: Un bloqueador beta no selectivo con propiedades antiarrítmicas de clase III.

Dofetilide: Un agente antiarrítmico de clase III selectivo que bloquea específicamente la corriente I_Kr.

Singularidad de this compound: This compound es único en su inhibición selectiva de la corriente I_Kr sin afectar otros canales iónicos . Esta selectividad reduce el riesgo de efectos adversos asociados con los agentes antiarrítmicos de espectro más amplio. Además, la rápida acción de inicio de this compound y su corta vida media lo hacen adecuado para el manejo agudo de arritmias .

Comparación Con Compuestos Similares

Amiodarone: Another class III antiarrhythmic agent used to treat ventricular and atrial arrhythmias.

Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.

Dofetilide: A selective class III antiarrhythmic agent that specifically blocks the I_Kr current.

Uniqueness of Nifekalant: this compound is unique in its selective inhibition of the I_Kr current without affecting other ion channels . This selectivity reduces the risk of adverse effects associated with broader-spectrum antiarrhythmic agents. Additionally, this compound’s rapid onset of action and short half-life make it suitable for acute management of arrhythmias .

Actividad Biológica

Nifekalant is a novel class III antiarrhythmic agent primarily used for the treatment of ventricular tachyarrhythmias. It acts as a potassium channel blocker, specifically targeting the rapid component of the delayed rectifier potassium current (IKr). This compound has shown promise in both acute and chronic settings, particularly in managing conditions like atrial fibrillation (AF) and ventricular fibrillation (VF).

This compound selectively inhibits IKr channels, resulting in significant prolongation of the cardiac action potential duration without affecting sodium currents or exhibiting β-adrenergic activity. This unique mechanism allows this compound to stabilize cardiac rhythm effectively while minimizing negative inotropic effects commonly associated with other antiarrhythmic drugs like amiodarone .

Key Pharmacological Properties

- Potassium Channel Blockade : this compound blocks HERG channels with an IC50 of 7.9 mmol/L, predominantly in their open state, which is critical for its antiarrhythmic effects .

- Pharmacokinetics : The drug has a short half-life (1.5-2.1 hours) and is primarily excreted unchanged through urine (approximately 30%) after hepatic glucuronidation .

- Adverse Effects : Notably, this compound can cause QT interval prolongation and has been associated with Torsades de Pointes (TdP), particularly in patients with pre-existing risk factors .

1. Ventricular Fibrillation Management

A study involving 120 patients with out-of-hospital VF resistant to defibrillation showed that those treated with this compound had significantly higher survival rates to hospital admission (79%) compared to controls . The drug was administered at doses ranging from 0.15 to 0.30 mg/kg, demonstrating an effective conversion rate of VF to normal sinus rhythm.

2. Atrial Fibrillation Conversion

A meta-analysis reviewed multiple studies assessing this compound's effectiveness in converting AF to sinus rhythm. The results indicated a risk ratio (RR) of 1.95 for successful conversion compared to control groups, with a mean conversion time improvement of approximately 1.73 minutes .

| Study Type | Number of Patients | Conversion Rate (%) | Mean Time to Conversion (minutes) |

|---|---|---|---|

| Randomized Clinical Trials | 1,162 | Varies | Varies |

| Prospective Studies | - | Varies | Varies |

| Retrospective Studies | - | Varies | Varies |

3. Acute Effects on Defibrillation

In a clinical study on the acute effects of this compound, it was observed that the drug significantly reduced the energy required for defibrillation in 31% of cases studied, highlighting its utility in emergency settings .

Comparative Studies

This compound has been compared favorably against other antiarrhythmic agents:

- In a study comparing this compound with lidocaine for VT/VF management, this compound demonstrated superior efficacy in terminating arrhythmias after intravenous infusion alone .

- Another study indicated that this compound's conversion efficacy for atrial flutter was approximately 77.4%, with faster conversion times noted in patients with shorter arrhythmia durations .

Safety Profile

While this compound is generally well-tolerated, monitoring for QT prolongation is essential due to the associated risk of TdP. In clinical observations, TdP occurred in about 6% of cases, necessitating careful patient selection and monitoring during treatment .

Propiedades

IUPAC Name |

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBPANQZQGQPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046495 | |

| Record name | Nifekalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130636-43-0 | |

| Record name | Nifekalant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130636-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifekalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifekalant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16008 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifekalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIFEKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.